7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitrospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)9-1-2-10-8(5-9)6-12-7-11(10)3-4-11/h1-2,5,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMKGCGDRBMJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732146 | |
| Record name | 7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561297-87-8 | |
| Record name | 7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] typically involves multiple steps, starting with the construction of the isoquinoline core followed by the introduction of the spirocyclic cyclopropane ring and the nitro group. One common approach is the use of a rhodium-catalyzed cycloaddition reaction to form the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted isoquinolines.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its spirocyclic nature allows for unique reactivity patterns that can be exploited in synthetic chemistry.
Example Reaction: Formation of Isoquinoline Derivatives
The compound can undergo various chemical transformations, including cycloaddition reactions and functional group modifications, to yield isoquinoline derivatives that are useful in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Product Example |
|---|---|---|
| Cycloaddition | Reacts with dienophiles to form fused rings | Modified isoquinoline derivatives |
| Functionalization | Introduction of substituents at specific sites | Targeted drug candidates |
Materials Science
The unique properties of spirocyclic compounds make them suitable for applications in materials science, particularly in the development of new polymers and nanomaterials.
Potential Application: Polymer Blends
Research into polymer blends incorporating spirocyclic compounds has shown promise in enhancing mechanical properties and thermal stability. These materials could be utilized in high-performance applications such as aerospace or automotive components.
Mechanism of Action
The mechanism by which 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exerts its effects involves interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Research Findings and Data
- Thermal Stability : Cyclopropane-containing derivatives (e.g., ) are generally stable below 80°C but may decompose under prolonged heating due to ring strain .
Biological Activity
7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS No. 561297-87-8) is a compound of interest due to its unique spirocyclic structure, which is characterized by a cyclopropane ring fused to an isoquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Biological Activity Overview
The biological activity of 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] has been explored through various studies, focusing on its antiviral, anticancer, and insecticidal properties.
Anticancer Potential
Cyclopropane-containing compounds have been recognized for their cytotoxic effects against various cancer cell lines. The mechanism often involves DNA alkylation, leading to apoptosis in cancer cells. For instance, related compounds like duocarmycins have entered clinical trials due to their potent anticancer activity . The spirocyclic nature of 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] may confer similar cytotoxic effects that merit further investigation.
Insecticidal Activity
Insecticidal properties have also been observed in cyclopropane derivatives. A study demonstrated that certain cyclopropanes exhibit significant insecticidal activity against Aedes aegypti and Musca domestica, outperforming traditional insecticides like pyrethrin . The mechanism appears to involve strong binding affinities with crucial amino acid residues in insect proteins, suggesting that 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] could be a candidate for developing new insecticides.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic protocols for 7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], and what intermediates are critical?
The synthesis typically involves multicomponent reactions (MCRs) or spirocyclization strategies. For example, enaminones and nitro-substituted precursors can be reacted under aqueous conditions to form spirocyclic intermediates, followed by cyclopropane ring closure via [2+1] cycloaddition . Key intermediates include ethyl cyanoacetate derivatives and nitro-substituted isoquinoline precursors. Reaction monitoring via TLC and purification by column chromatography are essential for isolating the spirocyclic product .
Q. Which analytical techniques are most reliable for characterizing the spirocyclic structure and nitro functional group?
- LRMS (ESI+) and HRMS confirm molecular weight and fragmentation patterns .
- Elemental analysis validates empirical formulas (e.g., C, H, N content within ±0.3% error) .
- IR spectroscopy identifies nitro group vibrations (~1520–1350 cm⁻¹) and lactam carbonyl stretches (~1680 cm⁻¹) .
- 1H/13C NMR resolves spirojunction protons (δ 1.5–2.5 ppm) and cyclopropane ring protons (δ 0.8–1.2 ppm) .
Q. How can researchers conduct preliminary pharmacological screening for this compound?
Initial antibacterial activity can be assessed using disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined via broth microdilution, with comparisons to positive controls like ciprofloxacin . Cell viability assays (e.g., MTT) evaluate cytotoxicity in mammalian cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve spirocyclization yields?
Variables to optimize include:
- Solvent polarity : Water or ethanol enhances MCR efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclopropane ring formation .
- Temperature : Reactions at 80–100°C reduce side products .
Advanced monitoring tools like in-situ FTIR or HPLC-MS help track intermediate conversion .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
Contradictions may arise from dynamic stereochemistry or solvent effects. Cross-validation strategies include:
Q. What strategies are effective for structure-activity relationship (SAR) studies on this spirocompound?
- Substituent variation : Modify the nitro group (e.g., reduction to amine) or cyclopropane substituents to probe electronic effects .
- Ring expansion : Replace cyclopropane with larger rings (e.g., cyclobutane) to assess steric tolerance .
- Pharmacophore mapping : Use docking simulations to identify key interactions with biological targets (e.g., bacterial enzymes) .
Q. What safety protocols are critical when handling nitro-substituted spirocompounds?
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in antibacterial assays?
- Enzyme inhibition assays : Test inhibition of bacterial DNA gyrase or topoisomerase IV .
- Resistance profiling : Serial passage experiments to monitor resistance development.
- Metabolomics : LC-MS-based profiling to identify disrupted bacterial metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
